molecular formula C12H14O3 B8640539 4-Oxo-6-phenylhexanoic acid

4-Oxo-6-phenylhexanoic acid

Cat. No. B8640539
M. Wt: 206.24 g/mol
InChI Key: ROZZUHUWXZLYCS-UHFFFAOYSA-N
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Patent
US07253194B2

Procedure details

A solution of 98 (5.0 g, 21 mmol) in ethanol (50 mL) was hydrogenated over 10% Pd—C at 30 psi and room temperature for 4 hr. The catalyst was filtered off and a soluton of NaOH (1 g) in water (10 mL) was added. The solution was stirred for 1 hr then diluted with water and washed with ether. The aqueous solution was acidified with HCl and extracted with ether. The ether extracts were washed with brine, dried over MgSO4 and evaporated to give an oil 4.1 g, 94%.
Name
98
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
94%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH2:5][CH2:6][C:7](=[O:16])[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)C>C(O)C.[Pd]>[O:16]=[C:7]([CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[CH2:6][CH2:5][C:4]([OH:17])=[O:3]

Inputs

Step One
Name
98
Quantity
5 g
Type
reactant
Smiles
C(C)OC(CCC(C=CC1=CC=CC=C1)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
ADDITION
Type
ADDITION
Details
a soluton of NaOH (1 g) in water (10 mL) was added
ADDITION
Type
ADDITION
Details
then diluted with water
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(CCC(=O)O)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.